

Dihydropyrimidinones: A Medicinal Chemistry Perspective for Drug Discovery

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Compound of Interest

Compound Name: Dihydropyrimidine

Cat. No.: B8664642

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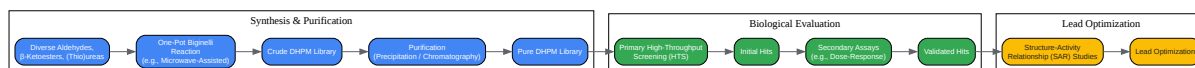
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydropyrimidinone (DHPM) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. First synthesized via the Biginelli reaction in 1893, this versatile core is found in numerous pharmacologically active molecules and natural products.^{[1][2]} DHPM derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antihypertensive, and antibacterial properties.^{[1][3]} This technical guide provides a comprehensive overview of the medicinal chemistry of DHPMs, focusing on their synthesis, key therapeutic targets, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

Core Synthetic Strategies: The Biginelli Reaction

The most prominent method for synthesizing the DHPM core is the one-pot, three-component Biginelli reaction.^[4] This acid-catalyzed cyclocondensation involves an aldehyde, a β -ketoester, and urea (or thiourea) to efficiently generate the dihydropyrimidinone ring.^[5] Over the years, numerous modifications have been developed to improve yields and shorten reaction times, including the use of microwave irradiation and various catalysts.^{[1][5]}

A general workflow for the synthesis and subsequent biological screening of a DHPM library is outlined below. This process typically starts with the selection of diverse starting materials to generate a library of compounds, followed by purification and characterization, and culminating in a series of biological assays to identify lead compounds.



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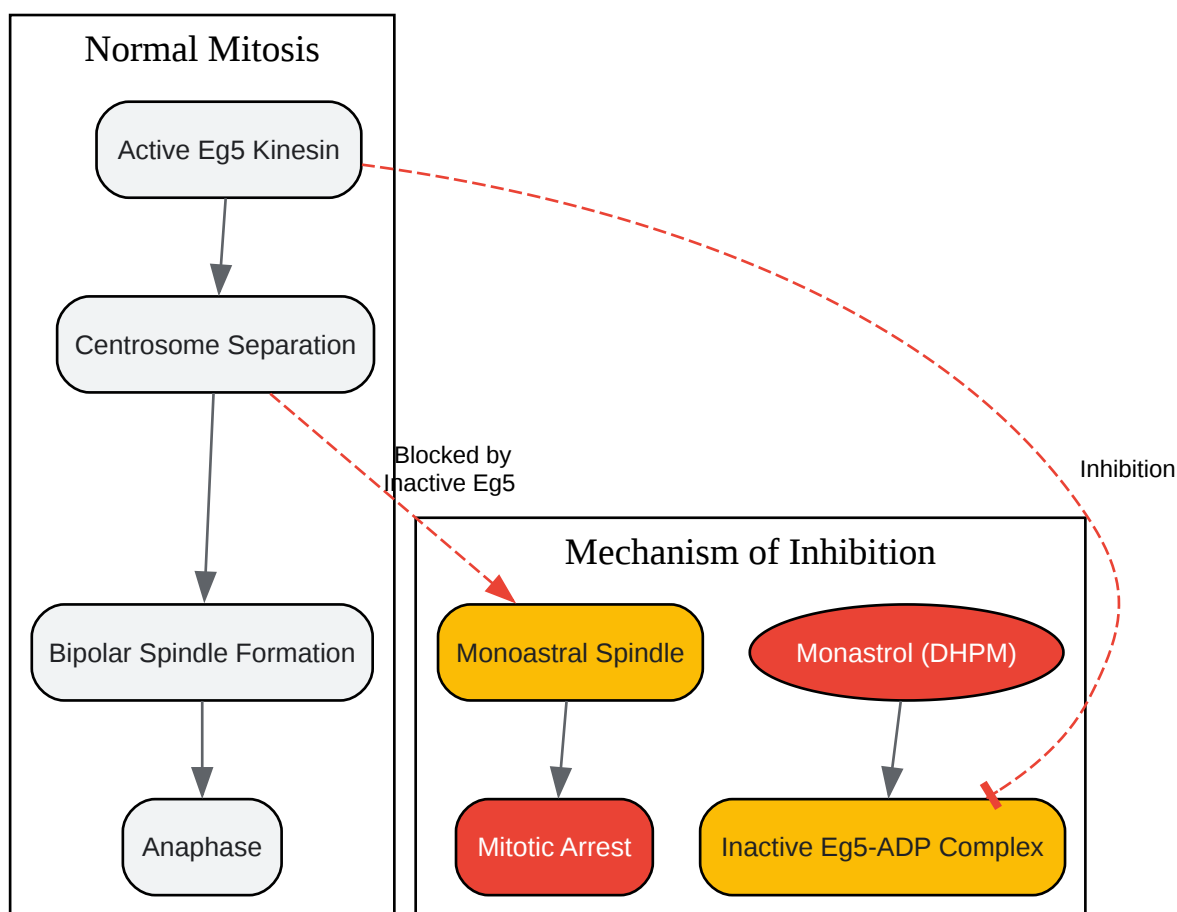
General workflow for DHPM library synthesis and screening.

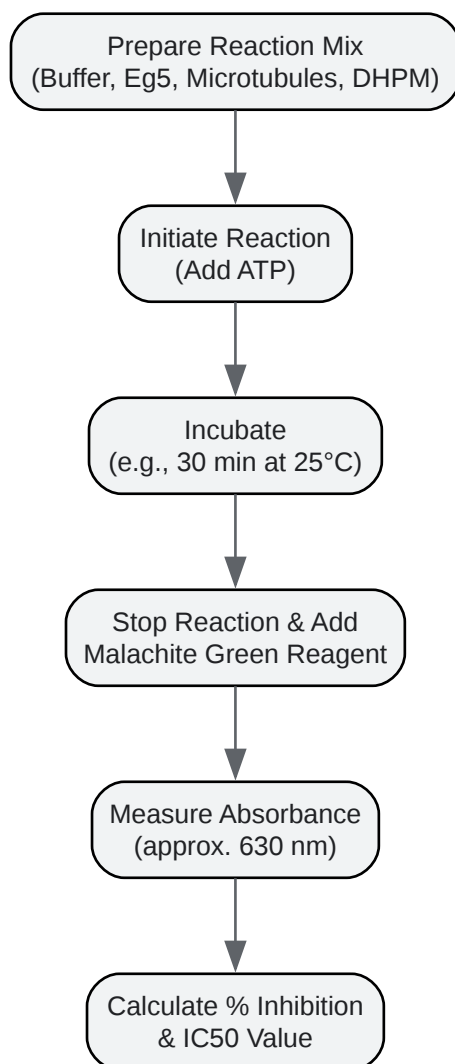
Anticancer Activity: Targeting Mitotic Kinesin Eg5

One of the most extensively studied therapeutic applications of DHPMs is in oncology.[6] The prototypical DHPM, Monastrol, was identified as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[6][7] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.[8]

Mechanism of Action of Monastrol

Monastrol binds to an allosteric site on the Eg5 motor domain, distinct from the microtubule- and nucleotide-binding sites.[9][10] This binding event traps Eg5 in a state with tightly bound ADP, slowing down product release and thereby inhibiting the ATPase cycle of the enzyme.[7][11] The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting the cell cycle in mitosis, which ultimately triggers apoptosis in cancer cells.[12]





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